Hydrastine

Description

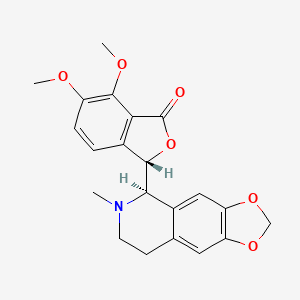

beta-Hydrastine is a natural product found in Berberis aquifolium, Hydrastis canadensis, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUTXVTYJDCMDU-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025409 | |

| Record name | Hydrastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-08-1 | |

| Record name | (-)-Hydrastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrastine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 118-08-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrastine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8890V3217X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydrastine: A Technical Guide to its Discovery, History, and Scientific Investigation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrastine is a prominent isoquinoline alkaloid first isolated from the roots of the goldenseal plant (Hydrastis canadensis).[1][2][3] This document provides a comprehensive technical overview of the discovery and history of this compound, detailing its journey from a traditional herbal component to a molecule of significant pharmacological interest. It includes a compilation of its physicochemical and pharmacokinetic properties, detailed experimental protocols for its isolation and analysis, and an examination of its known mechanisms of action, including its effects on critical cellular signaling pathways. This guide is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The discovery of this compound is credited to Alfred P. Durand in 1851.[1][3] He isolated the alkaloid from the root of goldenseal (Hydrastis canadensis), a perennial herb indigenous to North America and a member of the Ranunculaceae family.[1][3][4] For centuries, goldenseal root was used in traditional North American herbal medicine, primarily for treating microbial infections and various inflammatory conditions.[5][6][7]

Following its initial discovery, the chemical structure and properties of this compound became the subject of extensive investigation by chemists such as E. Schmidt and M. Freund.[3] A significant development in its history was the discovery that nitric acid-induced hydrolysis of this compound yields hydrastinine.[1][8] This derivative was subsequently patented by Bayer in the early 1900s and utilized as a hemostatic (blood-staunching) drug.[1][8]

The complex structure of this compound presented a significant challenge for synthetic chemists. The first attempt at its total synthesis was reported in 1931 by Sir Robert Robinson and his colleagues.[1] However, a major breakthrough was not achieved until 1981, when J. R. Falck and his team reported an efficient four-step total synthesis, with the key step involving an intramolecular Passerini reaction to construct the crucial lactonic amide intermediate.[1]

Physicochemical and Pharmacokinetic Properties

Quantitative data for this compound have been established through various analytical techniques. The following tables summarize its key properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₁NO₆ | [1][3] |

| Molar Mass | 383.400 g·mol⁻¹ | [1] |

| Melting Point | 132 °C (270 °F) | [1] |

| IUPAC Name | 6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1][2]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | [1] |

| Natural Source | Roots and rhizomes of Hydrastis canadensis | [9][10] |

Table 2: this compound Content in Hydrastis canadensis

| Parameter | Reported Value (w/w, dry weight) | Reference(s) |

| Typical Range | 1.5% – 4.0% | [11] |

| Range in Commercial Powders | 1.4% – 2.7% | [11] |

| USP Minimum Standard | ≥ 2.0% | [11] |

Table 3: Human Pharmacokinetic Parameters of this compound

(Following a single oral dose of a 2.7 g goldenseal supplement containing 78 mg of this compound)

| Parameter | Mean Value (± SD) | Reference(s) |

| Cₘₐₓ (Maximal Serum Concentration) | 225 ± 100 ng/mL | [12][13] |

| Tₘₐₓ (Time to Cₘₐₓ) | 1.5 ± 0.3 hours | [12][13] |

| AUC (Area Under the Curve) | 6.4 ± 4.1 ng·h/mL·kg | [12] |

| t₁/₂ (Elimination Half-life) | 4.8 ± 1.4 hours | [12][13] |

Key Experimental Protocols

This section details the methodologies for the extraction, analysis, and biological evaluation of this compound.

Isolation of (-)-β-Hydrastine from Hydrastis canadensis Root

This protocol is adapted from methodologies employing flash column chromatography for the efficient separation of alkaloids.[5][6][7]

1. Preparation of Crude Extract:

-

Place 0.25 g of commercially available goldenseal root powder into a 15 mL centrifuge tube.[5]

-

Add 1 mL of methanol and shake the tube vigorously by hand for 5 minutes to dissolve the alkaloids.[5]

-

Add 4 mL of ethyl acetate and continue vigorous shaking for another 10 minutes.[5]

-

Centrifuge the mixture at 3000 rpm for 5 minutes at 4 °C.[5]

-

Transfer the supernatant to a separate 15 mL centrifuge tube containing 5 mL of a saturated sodium carbonate aqueous solution. The sodium carbonate solution is used to release (-)-β-hydrastine in its free base form and remove sugar-containing compounds.[5]

2. Flash Column Chromatography:

-

Condition a silica gel flash column with a suitable non-polar solvent system.

-

Carefully load the crude extract (supernatant from the previous step) onto the column.[5]

-

Begin elution with an isocratic mobile phase of pentane/ethyl acetate (2:1) to elute components with lower polarity than (-)-β-hydrastine.[5]

-

Subsequently, employ a gradient mobile phase to selectively elute the alkaloids, including (-)-β-hydrastine.[6][7]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

3. Structure Elucidation and Identification:

-

Pool the pure fractions containing this compound as identified by TLC.

-

Confirm the identity and elucidate the structure of the isolated compound using a suite of spectroscopic techniques, including:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bioaustralis.com [bioaustralis.com]

- 3. 1911 Encyclopædia Britannica/Hydrastine - Wikisource, the free online library [en.wikisource.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Item - Studies on the isolation and structure elucidation of berberine, (â)-β-hydrastine, and jatrorrhizine from goldenseal root (Hydrastis canadensis L.) and Mahonia x media âWinter sunâ stem bark - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 8. Hydrastinine - Wikipedia [en.wikipedia.org]

- 9. (-)-Hydrastine | 118-08-1 | FH61654 | Biosynth [biosynth.com]

- 10. philadelphia.edu.jo [philadelphia.edu.jo]

- 11. shaverscreek.org [shaverscreek.org]

- 12. This compound pharmacokinetics and metabolism after a single oral dose of goldenseal (Hydrastis canadensis) to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

hydrastine biosynthetic pathway in Hydrastis canadensis

An In-depth Technical Guide on the Hydrastine Biosynthetic Pathway in Hydrastis canadensis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hydrastis canadensis L. (Goldenseal) is a medicinal plant renowned for its production of bioactive benzylisoquinoline alkaloids (BIAs), primarily berberine and the phthalideisoquinoline alkaloid this compound. While sharing a common biosynthetic origin from tyrosine, their pathways diverge to create distinct molecular scaffolds. This technical guide provides a comprehensive overview of the currently understood biosynthetic pathway to this compound. It details the enzymatic steps from primary metabolism to the formation of the key protoberberine intermediate, (S)-canadine, and presents a putative pathway for the subsequent, less-elucidated conversion to this compound. This document consolidates available quantitative data, outlines key experimental protocols used in pathway elucidation, and provides visualizations to clarify complex biochemical transformations and workflows, serving as a critical resource for researchers in phytochemistry, synthetic biology, and pharmacology.

The Core Biosynthetic Pathway: From Tyrosine to (S)-Canadine

The biosynthesis of this compound begins with the condensation of two tyrosine-derived units, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form the central BIA precursor, (S)-norcoclaurine. A series of subsequent methylation, hydroxylation, and cyclization reactions, catalyzed by distinct enzyme families, constructs the protoberberine backbone of (S)-canadine, which is also a direct precursor to the related alkaloid berberine.

The established enzymatic steps are as follows:

-

Precursor Formation: Two molecules of L-tyrosine serve as the primary precursors.[1][2] One is converted to dopamine and the other to 4-HPAA through a series of enzymatic reactions.

-

(S)-Norcoclaurine Synthesis: Dopamine and 4-HPAA are condensed by Norcoclaurine Synthase (NCS) to form (S)-norcoclaurine, the foundational 1-benzylisoquinoline structure.[3]

-

Conversion to (S)-Reticuline: (S)-norcoclaurine undergoes a sequence of four reactions to yield the pivotal branch-point intermediate, (S)-reticuline. These are catalyzed sequentially by:

-

Norcoclaurine 6-O-methyltransferase (6OMT)

-

Coclaurine N-methyltransferase (CNMT)

-

N-methylcoclaurine 3'-hydroxylase (CYP80B1) , a cytochrome P450 monooxygenase.

-

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

-

-

(S)-Scoulerine Formation: The Berberine Bridge Enzyme (BBE) , a flavinylated oxidase, catalyzes an oxidative C-C bond formation, converting the N-methyl group of (S)-reticuline into the "berberine bridge" of (S)-scoulerine.[4] This step establishes the tetracyclic protoberberine core.

-

(S)-Tetrahydrocolumbamine Formation: The enzyme (S)-scoulerine 9-O-methyltransferase (SOMT) methylates the 9-hydroxyl group of (S)-scoulerine to produce (S)-tetrahydrocolumbamine.[4]

-

(S)-Canadine Formation: A methylenedioxy bridge is formed from the o-methoxyphenol moiety of (S)-tetrahydrocolumbamine by (S)-canadine synthase (CDS) , a cytochrome P450 enzyme from the CYP719A subfamily, yielding (S)-canadine.[4][5]

Diagram of the Core this compound Biosynthetic Pathway

Caption: Core biosynthetic pathway from L-Tyrosine to (S)-Canadine.

Putative Pathway: From (S)-Canadine to this compound

The terminal steps converting the protoberberine alkaloid (S)-canadine into the phthalideisoquinoline alkaloid this compound in H. canadensis have not yet been fully elucidated. However, significant insights can be drawn from the well-characterized biosynthesis of the related phthalideisoquinoline, noscapine, in Papaver somniferum (opium poppy).[6] The following proposed pathway is based on this homologous system.

-

N-methylation: (S)-canadine is likely N-methylated to form (S)-N-methylcanadine . This reaction is expected to be catalyzed by an (S)-tetrahydroprotoberberine N-methyltransferase (TNMT) .

-

Hydroxylation: In the noscapine pathway, the first committed step is the 1-hydroxylation of N-methylcanadine by a specific cytochrome P450, CYP82Y1 .[6] It is hypothesized that a homologous CYP82 enzyme hydroxylates N-methylcanadine in H. canadensis.

-

Oxidative Ring Cleavage and Lactone Formation: The hydroxylated intermediate must then undergo oxidative cleavage of the N7-C8 bond of the protoberberine B-ring, followed by rearrangement and oxidation of the C8 carbon to form the characteristic γ-lactone ring of the phthalide structure. The specific enzymes catalyzing these final transformations in H. canadensis remain unknown but are likely a series of oxidoreductases.

Diagram of the Putative Final Steps to this compound

Caption: Putative biosynthetic steps from (S)-Canadine to this compound.

Quantitative Data

Quantitative data for the this compound biosynthetic pathway are limited, particularly regarding enzyme kinetics specific to H. canadensis. The available data primarily concerns alkaloid concentrations in plant tissues and kinetic parameters for homologous enzymes from other species.

| Parameter | Analyte/Enzyme | Value | Species / Conditions | Reference |

| Alkaloid Content | This compound | 0.8% - 2.0% (w/w) | H. canadensis rhizomes/roots, wild populations at senescence. | [7] |

| Berberine | 1.8% - 3.2% (w/w) | H. canadensis rhizomes/roots, wild populations at senescence. | [7] | |

| Canadine | 0.1% - 0.7% (w/w) | H. canadensis rhizomes/roots, wild populations at senescence. | [7] | |

| Canadine | Levels decrease with increasing post-harvest drying temperature (0.55% at freeze-dry vs 0.27% at 54.4 °C). | H. canadensis rhizomes/roots. | [8] | |

| Enzyme Kinetics | Canadine Synthase (CYP719A21) | Km = 4.63 ± 0.71 µM | Papaver somniferum (recombinant) | [5] |

| Inhibitory Activity | This compound | IC50 = 20.7 µM | Inhibition of Tyrosine Hydroxylase (TH) in PC12 cells. | [9] |

| This compound | IC50 = 6.6 µM | Inhibition of organic cation transporter OCT1. | [9] |

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of classic tracer studies, enzymology, and modern molecular biology techniques.

Radioactive Tracer Feeding Studies

This foundational method was used to identify the primary precursors of this compound.[1][2]

-

Objective: To determine the molecular origins of the this compound scaffold.

-

Protocol:

-

Hydrastis canadensis plants are grown hydroponically.

-

Radioactively labeled potential precursors (e.g., [14C]-tyrosine, [14C]-dopamine) are administered to the nutrient solution.[1]

-

After a defined incubation period (e.g., 24-72 hours), the plant's roots and rhizomes are harvested.

-

Alkaloids are extracted using a standard acid-base extraction procedure.

-

This compound is purified from the crude extract, typically by column chromatography or crystallization.

-

The specific radioactivity (e.g., in counts per minute per millimole) of the purified this compound is measured using a scintillation counter.

-

Chemical degradation of the labeled this compound is performed to locate the position of the radioisotope within the molecule, confirming specific incorporation.

-

Heterologous Expression and Characterization of Pathway Enzymes

This protocol is essential for confirming the function of a candidate gene identified through transcriptomics or homology-based cloning. The example below is a general workflow for a cytochrome P450 enzyme like Canadine Synthase (CDS).[5]

-

Objective: To functionally characterize a candidate gene (e.g., HcCDS) and determine its substrate specificity and kinetics.

-

Workflow:

-

Cloning: The full-length open reading frame of the candidate gene is amplified from H. canadensis cDNA and cloned into a suitable expression vector (e.g., for yeast or insect cells).

-

Heterologous Expression: The expression vector is transformed into the host system (e.g., Spodoptera frugiperda (Sf9) insect cells or Pichia pastoris yeast). The host is cultured under conditions that induce protein expression. For P450s, co-expression with a cytochrome P450 reductase (CPR) is required.

-

Microsome Preparation: Cells are harvested and lysed. The microsomal fraction, containing the membrane-bound P450 and CPR, is isolated by ultracentrifugation.

-

Enzyme Assay:

-

An assay mixture is prepared containing:

-

Isolated microsomes.

-

A buffered solution (e.g., 50 mM potassium phosphate, pH 7.5).

-

The putative substrate (e.g., (S)-tetrahydrocolumbamine).

-

An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) to provide reducing equivalents.

-

-

The reaction is initiated by adding the NADPH-generating system and incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

The reaction is quenched (e.g., by adding a strong base or organic solvent).

-

-

Product Analysis: The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product (e.g., (S)-canadine) by comparing its retention time and mass spectrum to an authentic standard.

-

Kinetic Analysis: The assay is repeated with varying substrate concentrations to determine kinetic parameters like Km and Vmax.

-

Diagram of an Enzyme Characterization Workflow

Caption: A typical workflow for functional characterization of a biosynthetic enzyme.

Regulation of this compound Biosynthesis

The production of this compound and other BIAs in H. canadensis is a tightly regulated process, influenced by developmental, environmental, and genetic factors.

-

Transcriptional Regulation: The expression of BIA biosynthetic genes is often coordinated by specific families of transcription factors (TFs), such as WRKY, bHLH, and MYB TFs.[10][11] These TFs can be activated by signaling molecules like jasmonic acid, a phytohormone involved in plant defense responses, leading to the upregulation of the entire pathway. While specific TFs controlling the this compound pathway in H. canadensis have not been identified, this mechanism is common across many plant species producing BIAs.[10]

-

Developmental and Environmental Regulation: Alkaloid concentrations in H. canadensis vary significantly with the plant's phenological stage and the time of day. Studies have shown that this compound and berberine concentrations in the rhizomes peak at dormancy, supporting the traditional practice of late-season harvesting.[7][12] Additionally, levels of this compound and canadine in the aerial parts of the plant were found to be highest in the late afternoon.[12] These fluctuations suggest that biosynthesis and/or transport of alkaloids is linked to the plant's developmental program and circadian rhythm.

Conclusion and Future Directions

The biosynthetic pathway leading to the formation of the protoberberine intermediate (S)-canadine in Hydrastis canadensis is well-established and involves a conserved set of enzymes found in many BIA-producing plants. However, a significant knowledge gap remains concerning the final enzymatic steps that convert (S)-canadine into the pharmacologically important phthalideisoquinoline alkaloid, this compound.

Future research should prioritize the following areas:

-

Identification of Terminal Enzymes: A combination of transcriptomics, proteomics, and functional genomics is needed to identify and characterize the putative TNMT, CYP82 P450 hydroxylase, and subsequent oxidoreductases responsible for the final conversion steps.

-

Regulatory Network Analysis: Elucidating the specific transcription factors and signaling pathways that regulate this compound biosynthesis will be crucial for metabolic engineering efforts.

-

Metabolic Engineering: With a complete understanding of the pathway and its regulation, heterologous production of this compound in microbial or plant-based systems could be achieved, providing a sustainable alternative to the wild-harvesting of this at-risk medicinal plant.

References

- 1. researchgate.net [researchgate.net]

- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Cloning and characterization of canadine synthase involved in noscapine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP82Y1 is N-methylcanadine 1-hydroxylase, a key noscapine biosynthetic enzyme in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shaverscreek.org [shaverscreek.org]

- 8. hort [journals.ashs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Transcription Factors in Alkaloid Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.psu.edu [pure.psu.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Hydrastine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrastine is a naturally occurring isoquinoline alkaloid predominantly found in the roots and rhizomes of the goldenseal plant (Hydrastis canadensis)[1]. Historically used in traditional medicine, this compound has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its interactions with key signaling pathways. All quantitative data is presented in structured tables for ease of reference and comparison.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its isolation, characterization, and formulation in pharmaceutical applications.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₁NO₆ | [1][2] |

| Molecular Weight | 383.39 g/mol | [1] |

| IUPAC Name | (3S)-6,7-Dimethoxy-3-[(5R)-6-methyl-5,6,7,8-tetrahydro[1][3]dioxolo[4,5-g]isoquinolin-5-yl]-2-benzofuran-1(3H)-one | [2] |

| CAS Number | 118-08-1 | [1][2] |

| Appearance | Orthorhombic prisms from alcohol | [3] |

Thermal Properties

| Property | Value | Reference |

| Melting Point | 132 °C (270 °F) | [2][3] |

| Boiling Point | Decomposes before boiling | N/A |

Solubility

The solubility of this compound in various solvents is a critical parameter for its extraction, purification, and formulation.

| Solvent | Solubility ( g/100 mL) | Reference |

| Water | Insoluble | [3][4] |

| Ethanol | 0.83 | [5] |

| Acetone | Freely soluble | [3] |

| Benzene | Freely soluble | [3] |

| Chloroform | 7.14 | [5] |

| Ether | 1.2 | [5] |

| DMSO | 77 mg/mL (200.83 mM) | [6] |

Acidity

| Property | Value | Reference |

| pKa | 7.8 | [3] |

Optical Properties

| Property | Value | Reference |

| Specific Rotation ([α]D) | -50° (c=0.3 in absolute alcohol) | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quantification of this compound.

UV-Vis Spectroscopy

| Solvent | λmax (nm) | log ε | Reference |

| Ethanol | 202, 218, 238, 298, 316 | 4.79, 4.53, 4.15, 3.86, 3.63 | [3] |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound. The chemical shifts are solvent-dependent.

¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for its aromatic, methoxy, methylenedioxy, and isoquinoline protons. The exact chemical shifts and coupling constants vary depending on the deuterated solvent used[7].

¹³C NMR: The carbon NMR spectrum provides information on all 21 carbon atoms in the this compound molecule, aiding in its definitive structural confirmation[7].

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which is crucial for its identification in complex mixtures. The molecule consists of an isoquinoline ring system and a phthalide ring system connected by a C-C bond. A common fragmentation involves the cleavage of this bond[8].

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and analysis of this compound, as well as for the determination of its key physicochemical properties.

Extraction and Isolation from Hydrastis canadensis

This protocol describes a common method for extracting and isolating this compound from goldenseal root powder.

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

-

Preparation of Plant Material: Air-dry goldenseal roots for two weeks and grind them into a moderately coarse powder. Defat the powder by shaking with petroleum ether for several hours and then remove the solvent[5].

-

Extraction: Moisten the powdered plant material with a 10% solution of ammonium hydroxide or sodium carbonate. Macerate for 30-60 minutes with a sufficient amount of an organic solvent like chloroform to cover the powder. Transfer the mixture to a Soxhlet apparatus and extract for 24-48 hours[5].

-

Purification: Filter the resulting extract and transfer it to a separatory funnel. Perform a liquid-liquid extraction by shaking with several portions of an aqueous acid solution to draw the alkaloids into the aqueous phase. Separate the aqueous layer and wash it with chloroform to remove impurities. Make the aqueous extract alkaline by slowly adding 10% ammonium hydroxide. Extract the liberated alkaloids with several portions of an organic solvent[5].

-

Isolation: Dry the combined organic extracts over anhydrous sodium sulfate for at least 30 minutes. Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloidal residue. Recrystallize the residue from ethanol to yield pure this compound crystals[5].

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a method for the quantitative analysis of this compound in various samples.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

This compound reference standard

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent system (e.g., water:acetonitrile:phosphoric acid, 70:30:0.1, v/v/v)[9]. Centrifuge or filter the extract to remove particulate matter.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 298 nm[3].

-

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Determination of Melting Point

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Determination of pKa

The pKa of this compound can be determined by potentiometric titration.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Stirrer

Reagents:

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

This compound solution of known concentration in a suitable solvent mixture (e.g., water-ethanol).

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the this compound solution in a beaker and immerse the pH electrode and stirrer.

-

Titrate the solution with the standardized strong acid, recording the pH after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of acid added.

-

The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.

Signaling Pathway Interactions

This compound exerts its pharmacological effects by interacting with several key signaling pathways.

Inhibition of p21-Activated Kinase 4 (PAK4)

This compound has been identified as an inhibitor of PAK4, a serine/threonine kinase involved in cell proliferation, survival, and motility. By inhibiting PAK4, this compound can suppress the growth and invasion of cancer cells.

References

- 1. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Calcium signaling - Wikipedia [en.wikipedia.org]

- 7. KEGG_CALCIUM_SIGNALING_PATHWAY [gsea-msigdb.org]

- 8. apexbt.com [apexbt.com]

- 9. Calcium signaling pathway | Abcam [abcam.com]

An In-depth Technical Guide to the Mechanism of Action of Hydrastine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrastine is a prominent isoquinoline alkaloid naturally occurring in the rhizomes of the goldenseal plant (Hydrastis canadensis).[1][2] Historically utilized in traditional medicine, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the physiological effects of this compound, with a focus on its interactions with key cellular targets. The information presented herein is intended to support further research and drug development efforts centered on this multifaceted natural compound.

Core Molecular Interactions and Pharmacological Effects

This compound exerts its biological effects through modulation of several key protein targets. The primary mechanisms of action identified to date involve the inhibition of specific enzymes and transporters, as well as antagonism of a major neurotransmitter receptor.

Inhibition of Tyrosine Hydroxylase

(-)-β-Hydrastine acts as a selective competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine.[3] This inhibition leads to a reduction in dopamine levels. In PC12 cells, (-)-β-hydrastine demonstrated a concentration-dependent inhibition of dopamine content.[4]

Antagonism of GABAA Receptors

The (+)-hydrastine enantiomer is a potent competitive antagonist at mammalian GABAA receptors.[5][6] It exhibits a higher potency than the classical GABAA antagonist, bicuculline. This antagonism is stereoselective, with (+)-hydrastine being significantly more potent than (-)-hydrastine.[5]

Inhibition of p21-Activated Kinase 4 (PAK4)

Disclaimer: The primary source for the information in this section, a 2016 paper by Guo et al. in Oncology Reports, has been retracted.[7][8] While the findings are presented here for informational purposes, they should be interpreted with extreme caution and require independent validation.

According to the retracted study, (-)-β-hydrastine was identified as an inhibitor of p21-activated kinase 4 (PAK4).[5][9][10] This inhibition was reported to suppress the proliferation and invasion of human lung adenocarcinoma cells by blocking downstream signaling pathways, including the PAK4/LIMK1/cofilin, PAK4/SCG10, and PAK4/MMP2 pathways.[5][9] Furthermore, inhibition of PAK4 by (-)-β-hydrastine was suggested to induce apoptosis via the mitochondrial pathway.[5][9] Independent research has shown that mother tincture of Hydrastis canadensis can induce apoptosis in lung adenocarcinoma cells through the generation of reactive oxygen species and a decrease in mitochondrial membrane potential.

Inhibition of Organic Cation Transporter 1 (OCT1)

This compound is also an inhibitor of the organic cation transporter 1 (OCT1).[3] This transporter is involved in the uptake of a wide range of endogenous and exogenous compounds.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the inhibitory and antagonistic activities of this compound and its stereoisomers.

| Target | Ligand | Parameter | Value | Cell Line/System | Reference |

| Tyrosine Hydroxylase | (-)-β-Hydrastine | IC50 | 20.7 µM | PC12 cells | [3] |

| Tyrosine Hydroxylase | (+)-β-Hydrastine HCl | IC50 | 9.3 µM | PC12 cells | [4] |

| GABAA Receptor (high affinity) | (+)-Hydrastine | IC50 | 2.37 µM | Rat brain membranes | [5] |

| GABAA Receptor (low affinity) | (+)-Hydrastine | IC50 | 0.4 µM | Rat brain membranes | [5][6] |

| GABAA Receptor | (+)-Hydrastine | pA2 | 6.5 | Guinea-pig isolated ileum | [5][6] |

| p21-Activated Kinase 4 (PAK4) | (-)-β-Hydrastine | IC50 | 28.05 µmol/l | In vitro kinase assay | [9] (Retracted) |

| Organic Cation Transporter 1 (OCT1) | This compound | IC50 | 6.6 µM | Not specified | [3] |

Note: IC50 is the half-maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Signaling Pathways

This compound's interactions with its molecular targets initiate downstream signaling cascades that mediate its cellular effects.

PAK4-Mediated Signaling (Based on Retracted Data)

As reported by Guo et al. (2016), the inhibition of PAK4 by (-)-β-hydrastine was proposed to disrupt key signaling pathways involved in cancer cell proliferation, migration, and invasion. A simplified representation of this proposed pathway is provided below.

Caption: Proposed PAK4 signaling pathway inhibited by (-)-β-hydrastine.

Mitochondrial Apoptosis Pathway

The induction of apoptosis by (-)-β-hydrastine, as suggested in the retracted Guo et al. (2016) paper, is thought to occur through the intrinsic or mitochondrial pathway. This is independently supported by findings that Hydrastis canadensis mother tincture induces apoptosis in lung adenocarcinoma cells via mitochondrial disruption. The general sequence of events in this pathway is depicted below.

Caption: Mitochondrial pathway of apoptosis induced by Hydrastis canadensis.

Experimental Protocols

This section provides an overview of the methodologies used in key studies to elucidate the mechanism of action of this compound.

Tyrosine Hydroxylase Inhibition Assay (Adapted from Shin et al., 2001)

This protocol describes the determination of tyrosine hydroxylase inhibition in PC12 cells.

Caption: Workflow for Tyrosine Hydroxylase Inhibition Assay.

Detailed Methodology:

-

Cell Culture: PC12 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and horse serum.

-

Treatment: Cells are treated with various concentrations of this compound derivatives for 48 hours.[4]

-

Cell Lysis: After treatment, cells are harvested, washed, and lysed to release intracellular components.

-

Dopamine Quantification: The concentration of dopamine in the cell lysate is determined using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Tyrosine Hydroxylase Activity Assay: TH activity is measured by quantifying the conversion of a radiolabeled substrate (e.g., [3H]-L-tyrosine) to [3H]-L-DOPA.

-

Data Analysis: The percentage of inhibition of dopamine content and TH activity is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

GABAA Receptor Binding Assay (Adapted from Huang et al., 1990)

This protocol outlines the procedure for a radioligand binding assay to assess the affinity of this compound for the GABAA receptor.

Caption: Workflow for GABA-A Receptor Binding Assay.

Detailed Methodology:

-

Membrane Preparation: Rat brain tissue is homogenized and subjected to centrifugation to isolate a crude synaptic membrane fraction.

-

Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radioligand [3H]-muscimol in the presence of varying concentrations of (+)-hydrastine.[5]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting (LSC).

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled GABAA agonist (e.g., GABA). Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined from competition binding curves. For functional antagonism studies, the pA2 value is calculated from the shift in the concentration-response curve of a GABAA agonist in the presence of (+)-hydrastine.

PAK4 Kinase Assay (Adapted from Guo et al., 2016 - Retracted)

Disclaimer: The following protocol is based on a retracted publication and should be viewed with caution.

This protocol describes an in vitro kinase assay to measure the inhibitory effect of (-)-β-hydrastine on PAK4 activity.

Caption: Workflow for PAK4 Kinase Assay (from retracted source).

Detailed Methodology:

-

Reaction Setup: A reaction mixture is prepared containing recombinant PAK4 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate), ATP (often radiolabeled with 32P), and a kinase assay buffer.

-

Inhibitor Addition: (-)-β-Hydrastine is added to the reaction mixture at a range of concentrations.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through methods such as SDS-PAGE followed by autoradiography (for 32P-labeled ATP) or by using luminescence-based assays that measure ATP consumption.

-

Data Analysis: The percentage of PAK4 inhibition is calculated for each concentration of (-)-β-hydrastine, and the IC50 value is determined from the dose-response curve.

Uterine Stimulant Effects

This compound has been traditionally used to control uterine hemorrhage, suggesting a uterine stimulant effect.[11] The precise molecular mechanism underlying this action is not fully elucidated but is likely related to the modulation of intracellular calcium levels in myometrial smooth muscle cells. Uterine contractions are primarily regulated by the influx of extracellular calcium through voltage-gated calcium channels and the release of calcium from intracellular stores. It is plausible that this compound interacts with receptors or ion channels on myometrial cells to increase intracellular calcium concentrations, thereby promoting contraction. However, further research is required to identify the specific molecular targets of this compound in uterine tissue.

Conclusion

This compound is a pharmacologically active alkaloid with a multifaceted mechanism of action. Its ability to inhibit tyrosine hydroxylase, antagonize GABAA receptors, and potentially inhibit PAK4 and OCT1 underscores its potential for therapeutic applications in a range of disorders. The data presented in this guide, including quantitative pharmacological parameters and experimental methodologies, provide a solid foundation for researchers and drug development professionals. It is imperative to acknowledge the retraction of the key study on PAK4 inhibition and to approach these findings with the necessary scientific rigor, emphasizing the need for independent validation. Future research should focus on elucidating the precise molecular mechanisms of this compound's effects on uterine contractility and further characterizing its binding kinetics to its various targets. A deeper understanding of these aspects will be crucial for the rational design and development of novel therapeutics based on the this compound scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Calcium-Activated Chloride Channels in Myometrial and Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptor binding in the aging rat inferior colliculus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Retracted] (‑)‑β‑this compound suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of estrogens on Ca channels in myometrial cells isolated from pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of structural changes at the GABAA receptor transmitter binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tmrjournals.com [tmrjournals.com]

- 10. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 11. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Hydrastine: A Technical Guide

Introduction

Hydrastine, a prominent isoquinoline alkaloid isolated from the roots and rhizomes of the goldenseal plant (Hydrastis canadensis), has a long history of use in traditional medicine.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, catering to researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes complex biological pathways to facilitate a comprehensive understanding of this multifaceted compound.

Pharmacodynamics: Mechanism of Action

This compound exerts a range of pharmacological effects by interacting with multiple molecular targets. Its diverse activities include modulation of the central nervous system, cardiovascular effects, and antimicrobial and anticancer properties.

Central Nervous System Effects

One of the well-characterized effects of this compound is its interaction with GABAA receptors. The (+)-hydrastine stereoisomer acts as a potent competitive antagonist at these receptors, exhibiting a stronger convulsant activity in mice compared to the well-known antagonist bicuculline.[2] This action is stereoselective, with (+)-hydrastine being significantly more potent than (-)-hydrastine.[2]

This compound is also a selective competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine biosynthesis, with an IC50 of 20.7 μM in PC12 cells.[3][4] This inhibition of dopamine production suggests its potential relevance in the study of neurological conditions such as Parkinson's disease.[3]

Cardiovascular Effects

This compound has been reported to have cardiovascular effects, including cardiac depressant actions.[5] It is also suggested to interfere with calcium channel pathways, which may lead to vasodilatory and antispasmodic effects.[6]

Anticancer Activity

Recent research has highlighted the anticancer potential of (-)-β-hydrastine. It has been shown to inhibit the proliferation and invasion of human lung adenocarcinoma cells by targeting the p21-activated kinase 4 (PAK4).[7][8] This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis through the mitochondrial pathway.[8] Molecular docking studies suggest that this compound's anticancer mechanism could also involve interactions with key regulatory proteins like Cyclin D1 and Cox-2.[9]

Antimicrobial Activity

While the antibacterial activity of goldenseal is often attributed to its other major alkaloid, berberine, this compound also contributes to the overall antimicrobial effect.[10][11] However, some studies have found β-hydrastine to be inactive against certain tested microorganisms.[12]

Quantitative Pharmacological Data

To provide a clear and comparative overview, the following tables summarize the key quantitative data related to the pharmacological activity of this compound.

Table 1: In Vitro Inhibitory and Binding Activities

| Target | Assay System | Parameter | Value | Reference(s) |

| Tyrosine Hydroxylase (TH) | PC12 cells | IC50 | 20.7 μM | [3][4] |

| Organic Cation Transporter 1 (OCT1) | IC50 | 6.6 μM | [3][4] | |

| High-affinity GABAA Receptors | Rat brain membranes ([3H]-muscimol binding) | IC50 | 2.37 μM ((+)-hydrastine) | [2] |

| Low-affinity GABAA Receptors | Rat brain membranes ([3H]-diazepam binding) | IC50 | 0.4 μM ((+)-hydrastine) | [2] |

| GABAA Receptors | Guinea-pig isolated ileum | pA2 | 6.5 ((+)-hydrastine) | [2] |

| p21-activated kinase 4 (PAK4) | Kinase activity assay | - | Inhibits kinase activity | [7][8] |

| Cytochrome P450 3A4 (CYP3A4) | Human liver microsomes | KI | 110 µM | [13] |

| kinact | 0.23 min-1 | [13] |

Table 2: In Vivo Activity

| Activity | Animal Model | Parameter | Value | Reference(s) |

| Convulsant | Mice | CD50 | 0.16 mg/kg (i.v.) ((+)-hydrastine) | [2] |

Table 3: Cytotoxicity

| Cell Line | Assay | Parameter | Value | Reference(s) |

| PC12 cells | Cell viability | Cytotoxic at | 500-750 μM (24-48 h) | [3][4] |

| A549 Lung Cancer Cells | Anti-cancer effect | IC50 | 13.16 µL/mL (Hydrastis canadensis mother tincture) | [9] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the DOT language.

References

- 1. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of Apoptosis and Cell Cycle Blockade by Helichrysetin in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Hydralazine protects the heart against acute ischaemia/reperfusion injury by inhibiting Drp1-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism study of goldenseal-associated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assay Protocols | Thermo Fisher Scientific - RO [thermofisher.com]

The Structure-Activity Relationship of Hydrastine and Its Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the pharmacological potential of hydrastine, a naturally occurring isoquinoline alkaloid, and its synthetic analogs. This guide provides a comprehensive overview of the structure-activity relationships governing its anticancer, antimicrobial, and neurological activities, supplemented with detailed experimental protocols and pathway visualizations to aid in future drug discovery and development efforts.

Introduction

This compound, a prominent alkaloid isolated from the roots and rhizomes of the goldenseal plant (Hydrastis canadensis), has long been a subject of scientific inquiry due to its diverse pharmacological properties.[1] This technical guide delves into the critical structure-activity relationships (SAR) of this compound and its synthetic derivatives, with a particular focus on their potential as anticancer, antimicrobial, and neuroactive agents. By systematically examining how modifications to the this compound scaffold influence biological activity, we aim to provide a valuable resource for researchers and drug development professionals. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of this promising class of compounds.

Anticancer Activity of this compound Derivatives

The core structure of this compound has served as a scaffold for the development of numerous synthetic derivatives, particularly hydrazide-hydrazones, which have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro anticancer activity of selected this compound-related derivatives, primarily focusing on hydrazone modifications. The data is presented to highlight the impact of different structural features on cytotoxicity.

Table 1: Cytotoxicity of Quinoline-Based Hydrazide-Hydrazone Derivatives

| Compound | R Group | n | Cell Line | IC50 (µM) |

| 16 | H | 2 | SH-SY5Y | 5.7 |

| Kelly | 2.4 | |||

| MCF-7 | >25 | |||

| 17 | OCH3 | 2 | SH-SY5Y | 2.9 |

| Kelly | 1.3 | |||

| MCF-7 | 14.1 | |||

| MDA-MB-231 | 18.8 | |||

| 15 | H | 1 | Kelly | (37% viability reduction at 10µM) |

| 18 | H | 4 | Kelly | (lower activity than 15) |

| 19 | OCH3 | 4 | Kelly | (lower activity than 17) |

| 26 | Naphthalene | 1 | Kelly | (54% viability reduction at 10µM) |

| 27 | Indole | 1 | Kelly | (lower activity than 26) |

| 28 | Phenyl | 1 | Kelly | (lower activity than 27) |

Data sourced from a study on quinoline-based hydrazide-hydrazones, demonstrating the impact of the linker length (n) and aromatic substitutions on cytotoxicity against neuroblastoma (SH-SY5Y, Kelly) and breast cancer (MCF-7, MDA-MB-231) cell lines.

Table 2: Cytotoxicity of 1,2,4-Triazine Hydrazone Derivatives

| Compound | Ar Group | Cell Line | IC50 (µM) |

| S1 | 5-nitrofuran-2-yl | MCF-7 | 8.37 ± 2.1 |

| HL-60 | 10.61 ± 1.9 | ||

| S2 | 1-methyl-5-nitroimidazole-2-yl | MCF-7 | 6.42 ± 6.6 |

| HL-60 | 9.36 ± 5.2 | ||

| S3 | 3,4,5-trimethoxyphenyl | MCF-7 | 11.36 ± 1.8 |

| HL-60 | 20.2 ± 3.6 |

Data from a study on 1,2,4-triazine derivatives, highlighting the influence of the arylidene-hydrazinyl moiety on cytotoxicity against breast cancer (MCF-7) and leukemia (HL-60) cell lines.[2]

Key SAR Insights for Anticancer Activity:

-

Hydrazide-Hydrazone Moiety: The –(C=O)NHN=CH– fragment is a crucial pharmacophore for the cytotoxic activity of many synthetic derivatives.

-

Aromatic System: The nature of the aromatic system attached to the hydrazone moiety significantly influences potency and selectivity. Quinoline-based derivatives show notable activity against neuroblastoma cell lines. Replacing the quinoline with other aromatic systems like naphthalene, indole, or phenyl generally leads to a decrease in activity.

-

Linker Length: In quinoline-based derivatives, a shorter alkyl chain linker between the hydrazone and a sulfane or ether group tends to result in higher cytotoxicity.

-

Substitution on the Aromatic Ring: The presence and position of substituents on the aromatic rings can modulate activity. For instance, a methoxy group on the quinoline ring (compound 17) enhanced activity against breast cancer cell lines compared to the unsubstituted analog (compound 16).

Mechanisms of Action in Cancer

Inhibition of p21-Activated Kinase 4 (PAK4)

Disclaimer: The primary research article suggesting (-)-β-hydrastine as a direct inhibitor of PAK4 has been retracted.[3][4] The information presented here is for historical context and to guide future research, which is needed to validate these initial findings.

(-)-β-Hydrastine was reported to inhibit the kinase activity of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase involved in crucial cellular processes like cytoskeletal dynamics, cell proliferation, and oncogenic transformation. The proposed downstream effects of PAK4 inhibition by (-)-β-hydrastine included:

-

Cell Cycle Arrest: Suppression of cyclin D1/D3 and CDK2/4/6 expression, leading to G1 phase arrest.

-

Apoptosis Induction: Promotion of early apoptosis through the mitochondrial pathway.

-

Inhibition of Metastasis: Blockade of the PAK4/LIMK1/cofilin, PAK4/SCG10, and PAK4/MMP2 pathways, which are critical for cell migration and invasion.[5]

Further independent research is required to confirm the interaction between (-)-β-hydrastine and PAK4 and its downstream consequences.

Caption: Hypothesized PAK4 signaling inhibition by (-)-β-hydrastine.

Interplay with p53 and NF-κB Signaling

The transcription factors p53 and NF-κB are master regulators of cellular stress responses, often with opposing effects on cell fate; p53 typically promotes apoptosis and cell cycle arrest, while NF-κB activation is generally associated with cell survival and inflammation. A functional antagonism exists between these two pathways. While direct modulation of these pathways by this compound derivatives has not been extensively documented, their cytotoxic and anti-inflammatory properties suggest a potential interaction.

Caption: General antagonistic relationship between p53 and NF-κB pathways.

Neuroactivity: GABAA Receptor Antagonism

A significant finding in the study of this compound is the stereoselective antagonism of the GABAA receptor by the (+)-hydrastine isomer. The GABAA receptor is a ligand-gated ion channel and the primary target for the inhibitory neurotransmitter GABA in the central nervous system.

Quantitative SAR Data for GABAA Receptor Binding

Table 3: GABAA Receptor Antagonist Activity of this compound Stereoisomers

| Compound | Configuration | GABAA Receptor Binding (High Affinity) IC50 (µM) | GABAA Receptor Activation (Low Affinity) IC50 (µM) | Convulsant Activity CD50 (mg/kg, i.v.) |

| (+)-Hydrastine | 1S, 9R | 2.37 | 0.4 | 0.16 |

| (-)-Hydrastine | 1R, 9S | - | - | ~28.8 |

| Bicuculline | - | 19.7 | 2.3 | 0.32 |

Data from a study on the GABAA receptor antagonist activity of this compound stereoisomers, highlighting the potent and stereoselective action of (+)-hydrastine.[6]

Key SAR Insights for GABAA Receptor Antagonism:

-

Stereochemistry is Crucial: (+)-Hydrastine, with a 1S, 9R configuration, is a potent competitive antagonist of the GABAA receptor, being approximately 180 times more potent as a convulsant than its enantiomer, (-)-hydrastine.[6]

-

Potency Compared to Bicuculline: (+)-Hydrastine is significantly more potent than the classic GABAA antagonist bicuculline, exhibiting an 8-fold higher affinity for high-affinity binding sites and being about twice as potent as a convulsant in mice.[6]

Caption: Competitive antagonism of the GABAA receptor by (+)-hydrastine.

Antimicrobial Activity

This compound and its derivatives, particularly hydrazide-hydrazones, have been investigated for their antimicrobial properties.

Quantitative Antimicrobial Activity Data

Table 4: Minimum Inhibitory Concentration (MIC) of Selected Hydrazide-Hydrazone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

| Isonicotinic Acid Hydrazide-Hydrazone 15 | S. aureus ATCC 6538 | 1.95 |

| S. epidermidis ATCC 12228 | 7.81 | |

| 5-Nitrofuran-2-carboxylic acid Hydrazide-Hydrazones | Various bacteria | 0.48 - 15.62 |

| Adamantane Derivative 20 | S. aureus | (Strong activity) |

| N-substituted Indole Derivative 22 | S. aureus | (IC50 = 3.2 µg/mL) |

Data compiled from a review on the antimicrobial activity of hydrazide-hydrazones, indicating potent activity against Gram-positive bacteria.[7]

Key SAR Insights for Antimicrobial Activity:

-

Imino, Amino, and Cyano Groups: The presence of imino (-CH=N-), amino (-NH2), and cyano (-CN) groups appears to contribute to the antibacterial activity of synthetic derivatives.

-

Heterocyclic Rings: The incorporation of heterocyclic rings, such as thiazole, can enhance antibacterial properties.

-

Substituents on Aromatic Rings: Hydroxyl, bromo, and methoxy groups on the aromatic aldehyde portion of hydrazones have been associated with potent antibacterial activity.

Experimental Protocols

Synthesis of Hydrazide-Hydrazone Derivatives (General Procedure)

This protocol outlines a general method for the synthesis of hydrazide-hydrazone derivatives from a suitable hydrazide and an aromatic aldehyde.

Materials:

-

Hydrazide (e.g., 2-((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl) amino)-4-methylthiazole-5-carbohydrazide)

-

Aromatic aldehyde

-

Ethanol (absolute)

-

Glacial acetic acid

Procedure:

-

Dissolve the hydrazide (1 mmol) in ethanol (25 mL) in a round-bottom flask.

-

Add the aromatic aldehyde (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture at reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold ethanol.

-

Dry the product under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain the pure hydrazide-hydrazone derivative.[8]

Caption: General workflow for the synthesis of hydrazide-hydrazone derivatives.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control (microbe in broth) and negative control (broth only)

-

Standard antibiotic/antifungal agent

Procedure:

-

Preparation of Plates: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

-

Inoculation: Prepare an inoculum of the microbial strain and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of this standardized inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include wells with inoculum and broth only (growth control) and wells with broth only (sterility control). Also, run a serial dilution of a standard antimicrobial agent as a positive control for the assay.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a plate reader to measure optical density.

Conclusion and Future Directions

The structure-activity relationship studies of this compound and its derivatives have unveiled a rich pharmacological landscape. The modification of the this compound scaffold, particularly through the introduction of hydrazide-hydrazone moieties, has proven to be a fruitful strategy for the development of potent anticancer and antimicrobial agents. Key structural features, such as the nature of the aromatic system, the length of linker chains, and the pattern of substitution, have been identified as critical determinants of biological activity.

The stereospecific and potent antagonism of the GABAA receptor by (+)-hydrastine highlights the importance of stereochemistry in the design of neuroactive compounds based on this natural product. While the role of (-)-β-hydrastine as a PAK4 inhibitor is currently under scrutiny due to the retraction of a key publication, the initial findings may still serve as a starting point for further, more rigorous investigation into its anticancer mechanisms.

Future research should focus on a more systematic exploration of the SAR of this compound analogs. The synthesis and evaluation of focused libraries of derivatives will be crucial for elucidating the precise structural requirements for optimal activity and selectivity against different biological targets. Furthermore, a deeper investigation into the molecular mechanisms of action, including the potential modulation of key signaling pathways like p53 and NF-κB, will be essential for the rational design of next-generation therapeutics derived from the this compound scaffold. The detailed protocols provided herein offer a foundation for such future endeavors, paving the way for the potential clinical translation of these promising compounds.

References

- 1. Antibacterial activity of Hydrastis canadensis extract and its major isolated alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 5. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 6. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]

Hydrastine Isomers: A Technical Guide to Their Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrastine, a phthalideisoquinoline alkaloid from Goldenseal (Hydrastis canadensis), exists as a mixture of four stereoisomers, each demonstrating distinct pharmacological profiles. This document provides an in-depth technical overview of the biological activities of this compound isomers, with a focus on their differential effects and mechanisms of action. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies for key cited experiments are provided, and signaling pathways are visually represented using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

This compound is a prominent alkaloid found in the roots and rhizomes of Hydrastis canadensis, a plant with a long history of use in traditional medicine.[1][2] The molecule possesses two chiral centers, giving rise to two pairs of enantiomers: (±)-α-hydrastine and (±)-β-hydrastine. The naturally occurring and most commonly studied isomers are (+)-β-hydrastine and the commercially available (-)-hydrastine, which is often (-)-β-hydrastine.[3][4] Recent research has increasingly focused on the stereospecific bioactivities of these isomers, revealing significant differences in their therapeutic potential and toxicological profiles. This guide will dissect the available scientific literature to provide a clear and detailed understanding of each major isomer.

Comparative Biological Activity of this compound Isomers

The stereochemistry of this compound plays a critical role in its biological activity. The spatial arrangement of substituents around the chiral centers dictates the molecule's ability to interact with specific biological targets, leading to vastly different pharmacological outcomes.

GABA-A Receptor Antagonism

A significant body of research highlights the potent and stereoselective activity of (+)-hydrastine as a competitive antagonist of GABA-A receptors.[3] This activity is in stark contrast to its enantiomer, (-)-hydrastine.

Table 1: Comparative Activity of this compound Isomers at GABA-A Receptors

| Isomer | Activity | Metric | Value | Species | Reference |

| (+)-Hydrastine | Convulsant | CD50 | 0.16 mg/kg (i.v.) | Mouse | [3] |

| (-)-Hydrastine | Convulsant | CD50 | > 28.8 mg/kg (i.v.) | Mouse | [3] |

| (+)-Hydrastine | GABA-A Antagonism | pA2 | 6.5 | Guinea Pig | [3] |

| (+)-Hydrastine | High-affinity GABA-A Binding | IC50 | 2.37 µM | Rat | [3] |

| (+)-Hydrastine | Low-affinity GABA-A Binding | IC50 | 0.4 µM | Rat | [3] |

Caption: Quantitative comparison of the GABA-A receptor activity of this compound enantiomers.

The data clearly indicates that (+)-hydrastine is a significantly more potent convulsant and GABA-A receptor antagonist than (-)-hydrastine, with the former being approximately 180 times more potent as a convulsant.[3]

Anticancer Activity

Research into the anticancer properties of this compound has primarily focused on (-)-β-hydrastine, which has demonstrated promising antiproliferative and anti-invasive effects, particularly in lung adenocarcinoma cells.[4][5]

Table 2: Anticancer Activity of (-)-β-Hydrastine

| Isomer | Activity | Target | Metric | Value | Cell Line | Reference |

| (-)-β-Hydrastine | Antiproliferative | PAK4 Kinase | - | - | Human Lung Adenocarcinoma | [4][5] |

| (-)-β-Hydrastine | Cytotoxicity | - | IC50 | 13.16 µL/mL (HC-MT) | A549 Lung Cancer | [6] |

Caption: Summary of the anticancer properties of (-)-β-hydrastine.

(-)-β-Hydrastine exerts its anticancer effects by inhibiting p21-activated kinase 4 (PAK4), a key regulator of cytoskeletal dynamics, cell proliferation, and invasion.[5] This inhibition leads to cell cycle arrest at the G1 phase and promotes apoptosis through the mitochondrial pathway.[5][6]

Other Biological Activities

This compound isomers have been investigated for a range of other biological effects, including antibacterial activity and interactions with drug-metabolizing enzymes.

Table 3: Other Reported Biological Activities of this compound

| Isomer/Compound | Activity | Target/Organism | Metric | Value | Reference |

| This compound (unspecified) | Antibacterial | Staphylococcus aureus | - | - | [7] |

| This compound (unspecified) | CYP3A4 Inhibition | Human Liver Microsomes | - | High specific inhibition | [8] |

| (-)-β-Hydrastine | Tyrosine Hydroxylase Inhibition | PC12 cells | IC50 | 20.7 µM | [9] |

| (-)-β-Hydrastine | OCT1 Inhibition | - | IC50 | 6.6 µM | [9] |

Caption: Miscellaneous biological activities attributed to this compound.

While some studies report on the antibacterial effects of this compound, this is often in the context of whole Hydrastis canadensis extracts, where other alkaloids like berberine contribute significantly to the overall activity.[7] this compound has also been shown to inhibit cytochrome P450 enzymes, particularly CYP3A4, which has implications for potential herb-drug interactions.[8][10]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of this compound isomers can be attributed to their interactions with specific signaling pathways.

(+)-Hydrastine and GABAergic Neurotransmission

(+)-Hydrastine acts as a competitive antagonist at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By blocking the binding of GABA, (+)-hydrastine reduces the influx of chloride ions, leading to neuronal depolarization and increased excitability, which manifests as convulsant activity.

Caption: Mechanism of (+)-Hydrastine at the GABA-A Receptor.

(-)-β-Hydrastine and PAK4-Mediated Carcinogenesis

(-)-β-Hydrastine has been identified as a novel inhibitor of PAK4 kinase.[5] PAK4 is overexpressed in several cancers and plays a crucial role in cell proliferation, survival, and metastasis. By inhibiting PAK4, (-)-β-hydrastine disrupts downstream signaling cascades, including the LIMK1/cofilin and MMP2 pathways, ultimately suppressing cancer cell growth and invasion.[5]

Caption: (-)-β-Hydrastine Inhibition of the PAK4 Signaling Pathway.

Experimental Protocols